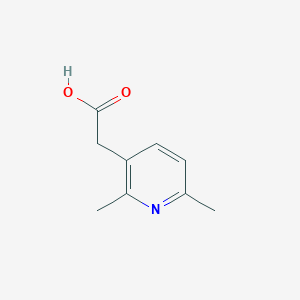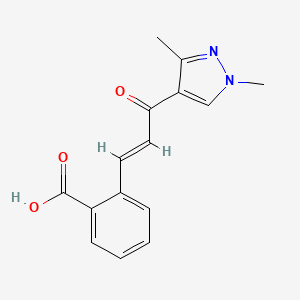![molecular formula C12H14NNaO4S B2501761 Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate CAS No. 2137564-05-5](/img/structure/B2501761.png)
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate is a chemical compound with the molecular formula C12H15NO4SNa It is a sodium salt derivative of pyrrolidine, characterized by the presence of a benzyloxycarbonyl group and a sulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl chloride and sodium sulfinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Protection of the pyrrolidine nitrogen: using benzyloxycarbonyl chloride.
Introduction of the sulfinate group: through a reaction with sodium sulfinate.
Purification: of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or continuous flow reactors: for efficient synthesis.
Advanced purification techniques: such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Nucleophiles: such as alkyl halides or amines for substitution reactions.
Major Products:
Sulfonate derivatives: from oxidation reactions.
Amines: from reduction reactions.
Substituted pyrrolidine derivatives: from substitution reactions.
Applications De Recherche Scientifique
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can:
Act as a nucleophile: in substitution reactions, targeting electrophilic centers in molecules.
Undergo oxidation or reduction: to form reactive intermediates that can interact with biological molecules.
Modulate biochemical pathways: by forming covalent bonds with target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate can be compared with other similar compounds, such as:
Sodium 1-benzyl-3-carbamoyl-1,4-dihydropyridine-4-sulfinate: Known for its reducing properties and applications in organic synthesis.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity and structural versatility.
Uniqueness:
- The presence of both a benzyloxycarbonyl group and a sulfinate group in this compound makes it unique, providing distinct reactivity and potential applications compared to other pyrrolidine derivatives.
Propriétés
IUPAC Name |
sodium;1-phenylmethoxycarbonylpyrrolidine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S.Na/c14-12(13-7-6-11(8-13)18(15)16)17-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUEUCXPYEEDT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)[O-])C(=O)OCC2=CC=CC=C2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)



![5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2501685.png)
![N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2501686.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)


![3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2501697.png)


